Cas no 90697-56-6 (1H-Imidazole-1-ethanol,1-benzoate)

1H-Imidazole-1-ethanol,1-benzoate structure
90697-56-6 structure
Product Name:1H-Imidazole-1-ethanol,1-benzoate
CAS No:90697-56-6
MF:C12H12N2O2
MW:216.235882759094
CID:809968
PubChem ID:3086314
Update Time:2025-04-19

1H-Imidazole-1-ethanol,1-benzoate Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazole-1-ethanol,1-benzoate
    • 2-imidazol-1-ylethyl benzoate
    • ZIMIDOBEN
    • 2-(1-Imidaozlyl)ethyl benzoate
    • Imidazole-1-ethanol benzoate
    • Zimidoben [INN]
    • Zimidobenum
    • SCHEMBL501789
    • Ethanol, 2-(1-imidazolyl)-, benzoate
    • DTXSID20238242
    • 90697-56-6
    • NS00121098
    • UNII-28810ORE8K
    • 2-Imidazol-1-ylethyl benzoate or imidazole-1-ethanol benzoate (ester)
    • CHEMBL2107540
    • 1H-Imidazole-1-ethanol, benzoate (ester)
    • Q27254282
    • 28810ORE8K
    • Inchi: 1S/C12H12N2O2/c15-12(11-4-2-1-3-5-11)16-9-8-14-7-6-13-10-14/h1-7,10H,8-9H2
    • InChI Key: DPTKNRPHFRFPCX-UHFFFAOYSA-N
    • SMILES: O(C(C1C=CC=CC=1)=O)CCN1C=NC=C1

Computed Properties

  • Exact Mass: 216.09000
  • Monoisotopic Mass: 216.09
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 227
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 44.1A^2
  • XLogP3: 1.5

Experimental Properties

  • Density: 1.14
  • Boiling Point: 407.8°Cat760mmHg
  • Flash Point: 200.4°C
  • Refractive Index: 1.573
  • PSA: 44.12000
  • LogP: 1.74010
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